molecular formula C24H20INO4 B2721649 (3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid CAS No. 1366505-88-5

(3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid

Cat. No. B2721649
M. Wt: 513.331
InChI Key: SKTSPSIMLVUKHC-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid, also known as Fmoc-I3P-OH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of the amino acid phenylalanine and has been extensively studied for its potential applications in drug discovery.

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the chemical structure , is utilized to protect hydroxy-groups in the synthesis of complex molecules. This protective group can be removed under mild conditions, allowing for its application in multi-step organic syntheses. It is particularly advantageous due to its compatibility with various acid- and base-labile protecting groups, showcasing its utility in the synthesis of nucleic acid fragments and peptides (Gioeli & Chattopadhyaya, 1982).

Synthesis of Complex Molecules

The synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid demonstrates the role of the Fmoc group in constructing complex molecular architectures. This synthesis approach enables the high-yield production of compounds from readily available starting materials, highlighting the versatility of the Fmoc strategy in organic synthesis (Le & Goodnow, 2004).

Molecular Engineering for Solar Cell Applications

In molecular engineering, derivatives of fluorenylmethoxycarbonyl compounds are engineered for solar cell applications. These organic sensitizers, designed at the molecular level, exhibit high efficiency in photon to current conversion when anchored onto TiO2 films. This application signifies the potential of fluorenylmethoxycarbonyl derivatives in renewable energy technologies (Kim et al., 2006).

Development of Biomaterials and Hydrogelators

Recent studies have focused on the design and development of novel effective hydrogelators and biomaterials using Fmoc amino acids. The comprehensive analysis of noncovalent interactions and supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety contributes to this field. Such research supports the advancement of biomedical applications through the structural and supramolecular understanding of these compounds (Bojarska et al., 2020).

Synthesis of Peptides and Proteins

The Fmoc group plays a crucial role in the solid-phase synthesis of peptides and proteins. Its use in solid-phase peptide synthesis methodology has led to the successful synthesis of biologically active peptides and small proteins. This demonstrates the importance of the Fmoc strategy in the field of bioorganic chemistry and drug development (Fields & Noble, 2009).

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20INO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTSPSIMLVUKHC-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid

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